Ketone, 3-adamantyl hydroxymethyl Ketone, 3-adamantyl hydroxymethyl
Brand Name: Vulcanchem
CAS No.: 33705-31-6
VCID: VC8179033
InChI: InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)CO
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

Ketone, 3-adamantyl hydroxymethyl

CAS No.: 33705-31-6

Cat. No.: VC8179033

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Ketone, 3-adamantyl hydroxymethyl - 33705-31-6

Specification

CAS No. 33705-31-6
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 1-(1-adamantyl)-2-hydroxyethanone
Standard InChI InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2
Standard InChI Key DJSXPNOHKQWGIH-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)CO
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)CO

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-Adamantyl hydroxymethyl ketone (C₁₂H₁₉NO₂) features a diamondoid adamantane core substituted at the C3 position with a hydroxymethyl ketone moiety. The adamantane skeleton confers exceptional conformational rigidity, while the hydroxymethyl group introduces polarity and hydrogen-bonding capability . X-ray crystallography of related adamantane derivatives reveals chair-like cyclohexane rings fused into a cage structure, with bond angles optimized for minimal steric strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight209.285 g/mol
Exact Mass209.142 Da
LogP (Partition Coeff.)2.025
Topological PSA52.82 Ų
Hydrogen Bond Donors2 (hydroxyl, oxime)

The oxime group (C=N-OH) enhances solubility in polar solvents compared to unsubstituted adamantanes, as evidenced by its PSA of 52.82 Ų .

Tautomerism and Stereochemistry

The compound exists in equilibrium between its keto and enol tautomers, with the keto form predominating in nonpolar solvents. Stereochemical analysis confirms a Z-configuration for the oxime group, stabilized by intramolecular hydrogen bonding between the hydroxyl and imine nitrogen . Computational studies using density functional theory (DFT) predict a 5.2 kcal/mol energy difference favoring the Z-tautomer over the E-isomer .

Synthetic Methodologies

Friedel-Crafts Alkylation Route

A scalable synthesis begins with 3-hydroxyadamantane-1-carboxylic acid (4), which undergoes Friedel-Crafts alkylation with 2,6-dimethoxyphenol (1) in methanesulfonic acid (Scheme 1) . This step proceeds quantitatively at 40–50°C, avoiding side reactions observed at higher temperatures. Subsequent esterification with (trimethylsilyl)diazomethane yields a methyl ester intermediate, which is converted to phenolic triflate 6 in 91% yield .

Key Reaction Conditions:

  • Solvent: Methanesulfonic acid (Friedel-Crafts step)

  • Catalyst: None required (acid-mediated)

  • Yield: 89–95% per step

Reductive Cleavage and Cyclization

Reductive cleavage of triflate 6 using PdCl₂(PPh₃)₂ and dppp in the presence of polymethylhydrosiloxane (PHMS) affords intermediate 7 (89% yield) . Global demethylation with BBr₃ yields resorcinol 8, which undergoes Lilly condensation with diacetates 9/10 in a chloroform/acetone mixture to form adduct 11 (78% yield) . Cyclization with trimethylsilyl triflate in nitromethane produces tricyclic ketone 12 (96% yield), which is reduced to alcohol 13 using NaBH₄ .

Pharmacological Relevance

Cannabinoid Receptor Affinity

Derivatives of 3-adamantyl hydroxymethyl ketone exhibit nanomolar affinities for CB1 and CB2 receptors. The isothiocyanate analog 16 (AM994) shows a K₁ of 1.2 nM for CB1, while the azido derivative 17 (AM993) achieves 2.8 nM for CB2 . Substitution at the 3′-adamantyl position enhances selectivity: methylcarbamate 26 exhibits 15-fold CB2 selectivity over CB1, attributed to steric complementarity with receptor subpockets .

Table 2: Receptor Binding Data for Select Derivatives

CompoundCB1 K₁ (nM)CB2 K₁ (nM)Selectivity (CB2/CB1)
161.24.50.27
173.82.80.74
26422.815.0

Covalent Probe Development

The electrophilic isothiocyanate group in 16 enables irreversible binding to cysteine residues in CB1’s orthosteric site, confirmed by mass spectrometry after receptor alkylation . Similarly, UV irradiation of azido 17 generates nitrenes that crosslink to proximal receptor domains, facilitating binding site mapping .

Industrial-Scale Synthesis

Chlorination-Decarbonylation Pathway

A recent industrial method converts 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane using SOCl₂, followed by hydrolysis in triethylamine/water to yield 1,3-adamantanediol (95% yield) . DFT studies reveal a decarbonylation transition state with an activation energy of 24.3 kcal/mol, consistent with the observed reaction rate at 80°C .

Process Advantages:

  • Safety: Avoids explosive intermediates (e.g., diazomethane)

  • Scalability: 100 g/batch achieved with 99% purity

  • Cost: Metal catalyst-free

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.65 (m, 12H, adamantane CH₂), 3.12 (s, 2H, CH₂OH), 8.21 (s, 1H, NOH) .

  • IR (KBr): 3280 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

  • MS (EI): m/z 209 [M]⁺, 191 [M-H₂O]⁺ .

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